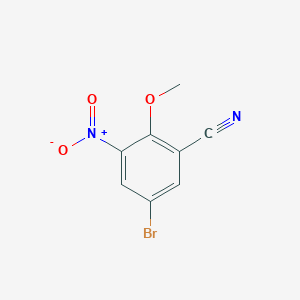

5-Bromo-2-methoxy-3-nitrobenzonitrile

説明

5-Bromo-2-methoxy-3-nitrobenzonitrile is a benzonitrile derivative with substituents at positions 2 (methoxy, -OCH₃), 3 (nitro, -NO₂), and 5 (bromo, -Br). Its molecular formula is C₈H₅BrN₂O₃, with a molecular weight of 271.04 g/mol (calculated).

特性

IUPAC Name |

5-bromo-2-methoxy-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c1-14-8-5(4-10)2-6(9)3-7(8)11(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSKRHUXARJJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696939 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855290-36-7 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-nitrobenzonitrile typically involves the nitration of 5-bromo-2-methoxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-methoxy-3-nitrobenzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

5-Bromo-2-methoxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Benzonitriles: Formed by nucleophilic substitution reactions.

Carboxylic Acids: Formed by the oxidation of the methoxy group.

科学的研究の応用

Chemical Properties and Structure

5-Bromo-2-methoxy-3-nitrobenzonitrile is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzonitrile structure. Its molecular formula is , with a molecular weight of approximately 244.07 g/mol. The unique combination of functional groups imparts distinctive electronic properties that enhance its reactivity and utility in various chemical processes.

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that derivatives of 5-bromo-2-methoxy-3-nitrobenzonitrile exhibit potential biological activities, particularly in the fields of antimicrobial and anticancer research. The nitro group can be reduced to form an amino group, which is often associated with increased biological activity. For instance, studies have shown that certain derivatives demonstrate significant inhibition against various bacterial strains and cancer cell lines, making them candidates for further pharmacological development .

Case Study: Synthesis of Anticancer Agents

A notable application involves the synthesis of novel anticancer agents derived from 5-bromo-2-methoxy-3-nitrobenzonitrile. In one study, researchers synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines. Results indicated that specific modifications to the nitro group enhanced the anticancer properties significantly .

Organic Synthesis

5-Bromo-2-methoxy-3-nitrobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in diverse chemical reactions such as nucleophilic substitutions, reductions, and oxidations.

Synthetic Routes

The synthesis typically involves the nitration of 5-bromo-2-methoxybenzonitrile using concentrated nitric acid and sulfuric acid under controlled conditions. This process can yield high purity products suitable for further applications in organic synthesis .

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles such as amines or thiols | 5-substituted derivatives |

| Reduction | Reduction of the nitro group to an amino group using reducing agents | 5-bromo-2-methoxy-3-aminobenzonitrile |

| Oxidation | Oxidation of the hydroxyl group to form carbonyl compounds | 5-bromo-2-nitrobenzaldehyde |

Material Science

Organic Semiconductors

The compound is also utilized in the development of organic semiconductors due to its unique electronic properties. It has applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the nitro group combined with the electron-donating methoxy group makes it suitable for tuning electronic properties in these devices .

Agrochemicals

In agrochemical research, 5-bromo-2-methoxy-3-nitrobenzonitrile has been explored as an intermediate for synthesizing herbicides and pesticides. Its reactivity allows for modifications that enhance efficacy against specific agricultural pests while minimizing environmental impact.

作用機序

The mechanism of action of 5-Bromo-2-methoxy-3-nitrobenzonitrile involves its interaction with various molecular targets, depending on the specific application. For instance, in pharmaceutical research, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as the nitro and methoxy groups can influence its reactivity and binding affinity to these targets.

類似化合物との比較

Substituent Position and Functional Group Variations

5-Bromo-2-hydroxy-3-nitrobenzoic Acid (CAS: 10169-50-3)

- Structure : Replaces the nitrile (-CN) with a carboxylic acid (-COOH) and substitutes methoxy (-OCH₃) with hydroxy (-OH) at position 2.

- Key Differences :

- Applications : Used in synthesizing bioactive molecules due to its dual acidic and hydrogen-bonding properties.

5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1247885-38-6)

- Structure: Replaces the nitro (-NO₂) at position 3 with fluorine (-F).

- Key Differences :

- Applications : Intermediate in fluorinated drug candidates, leveraging fluorine’s metabolic stability.

5-Bromo-2-hydroxybenzonitrile (CAS: 913191-20-5)

- Structure : Replaces methoxy (-OCH₃) with hydroxy (-OH) and lacks the nitro group.

- Key Differences :

- Applications : Precursor for antiretroviral and anticancer agents .

Electronic and Steric Effects

| Compound | Substituents (Positions) | Electron Effects | Steric Hindrance |

|---|---|---|---|

| Target Compound | -OCH₃ (2), -NO₂ (3), -Br (5) | Mixed (donor + strong acceptors) | Moderate (NO₂ and Br) |

| 5-Bromo-2-hydroxybenzonitrile | -OH (2), -Br (5) | Donor (-OH) dominates | Low |

| 5-Bromo-3-fluoro-2-methoxybenzonitrile | -OCH₃ (2), -F (3), -Br (5) | Moderate withdrawal (-F) | Low |

| 4-Bromo-3-nitrobenzaldehyde | -NO₂ (3), -Br (4), -CHO (1) | Strong withdrawal (-NO₂, -CHO) | High (aldehyde group) |

- Nitro vs. Fluoro : Nitro’s strong electron-withdrawing nature deactivates the ring more than fluorine, making the target compound less reactive in nucleophilic aromatic substitution compared to its fluoro analog .

- Methoxy vs. Hydroxy : Methoxy’s electron-donating effect via resonance increases electron density at position 2, contrasting with hydroxy’s hydrogen-bonding capability .

生物活性

5-Bromo-2-methoxy-3-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

5-Bromo-2-methoxy-3-nitrobenzonitrile features several functional groups that contribute to its biological activity:

- Bromo group : Often involved in nucleophilic substitution reactions.

- Methoxy group : Can enhance solubility and bioavailability.

- Nitro group : Known to undergo reduction in biological systems, potentially leading to reactive intermediates.

The biological activity of 5-Bromo-2-methoxy-3-nitrobenzonitrile can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

- Halogen Bonding : The bromine atom can participate in halogen bonding interactions, enhancing binding affinity to biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 5-Bromo-2-methoxy-3-nitrobenzonitrile exhibit significant anticancer properties. For instance, compounds with similar structures have shown:

- Inhibition of Tubulin Polymerization : Certain derivatives inhibited tubulin polymerization by up to 65%, comparable to known anticancer agents like CA-4 .

- Cell Viability Assays : In vitro studies on various cancer cell lines (e.g., MCF-7 and A549) indicated IC50 values ranging from 0.01 µM to 0.73 µM, demonstrating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that modifications to the structure can enhance activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study 1: Antitumor Activity

A study evaluated the antitumor activity of a series of benzonitrile derivatives, including 5-Bromo-2-methoxy-3-nitrobenzonitrile. The results highlighted:

- Significant Growth Inhibition : The compound exhibited growth inhibition across multiple cancer cell lines with varying degrees of potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2-methoxy-3-nitrobenzonitrile | MCF-7 | 0.73 |

| 5-Bromo-2-methoxybenzamide | A549 | 0.50 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which the compound induces apoptosis in cancer cells:

- Caspase Activation : Treatment with the compound resulted in a significant increase in caspase-3 activation, indicating the induction of programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-methoxy-3-nitrobenzonitrile, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile precursor. A common approach includes:

Bromination : Reacting 2-methoxy-3-nitrobenzonitrile with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using bromine in a controlled acidic medium.

Nitration : If starting from a non-nitrated precursor, nitration with a HNO₃/H₂SO₄ mixture at low temperatures (0–5°C) ensures regioselectivity at the meta position relative to the methoxy group.

Key factors include temperature control to avoid over-bromination and the use of anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. Which analytical techniques are most effective for characterizing 5-Bromo-2-methoxy-3-nitrobenzonitrile?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with bromine and nitro groups .

- IR Spectroscopy : Peaks at ~2225 cm⁻¹ (C≡N stretch), ~1530 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C-O of methoxy) are diagnostic .

- Mass Spectrometry : GC-MS or HRMS validates molecular weight (e.g., [M]+ at m/z 257/259 for Br isotopes) and fragmentation patterns .

Q. How can researchers safely handle and store 5-Bromo-2-methoxy-3-nitrobenzonitrile given its reactivity?

- Methodological Answer :

- Storage : Keep in a desiccator at 0–6°C to prevent moisture absorption and degradation. Use amber glass vials to avoid photodegradation of the nitro group.

- Safety : Wear nitrile gloves and work in a fume hood due to potential cyanide release under extreme conditions. Avoid contact with strong bases to prevent nitrile hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during bromination of methoxy-nitrobenzonitrile derivatives?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCE) to stabilize intermediates and reduce electrophilic aromatic substitution byproducts.

- Catalyst Screening : Lewis acids like FeBr₃ enhance bromine electrophilicity, improving regioselectivity.

- Kinetic Monitoring : In-situ FTIR or HPLC tracks bromine consumption and intermediates, allowing real-time adjustments to reaction stoichiometry .

Q. What strategies resolve contradictions in spectral data for nitro- and bromine-substituted benzonitriles?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled nitriles to distinguish overlapping signals in crowded NMR spectra.

- 2D NMR : COSY and NOESY experiments clarify spatial relationships between substituents.

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to confirm assignments .

Q. What mechanistic insights explain the reactivity of 5-Bromo-2-methoxy-3-nitrobenzonitrile in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Activation Analysis : The electron-withdrawing nitro and bromine groups activate the ring for SNAr. Methoxy acts as a weak ortho/para director but is overridden by stronger meta-directing nitro groups.

- Kinetic Isotope Effects (KIE) : Deuterated substrates reveal whether rate-limiting steps involve C-Br bond cleavage or nucleophilic attack.

- DFT Studies : Modeling transition states (e.g., using Gaussian) predicts regioselectivity in substitutions .

Q. How can retrosynthetic pathways for 5-Bromo-2-methoxy-3-nitrobenzonitrile be designed using database-driven approaches?

- Methodological Answer :

- Database Mining : Use Reaxys or SciFinder to identify precursors like 2-methoxybenzonitrile or 3-nitroanisole. Filter by reaction yields and compatibility with bromination/nitration conditions.

- Retrosynthetic Trees : Tools like Pistachio or Synthia prioritize routes with minimal protecting group steps. For example, early-stage nitration avoids later-stage nitro group incompatibility with reducing agents .

Q. What experimental precautions are necessary to preserve the nitrile functionality during functionalization of 5-Bromo-2-methoxy-3-nitrobenzonitrile?

- Methodological Answer :

- Protecting Groups : Temporarily convert the nitrile to a stable imine or thioamide during harsh reactions (e.g., Grignard additions).

- pH Control : Maintain neutral to slightly acidic conditions to prevent nucleophilic attack on the nitrile.

- Low-Temperature Techniques : Use cryogenic conditions (-78°C) for lithiation or metal-halogen exchange reactions .

Q. How does the steric and electronic interplay of substituents influence cross-coupling reactions (e.g., Suzuki) with 5-Bromo-2-methoxy-3-nitrobenzonitrile?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the ring, slowing oxidative addition but improving selectivity for aryl boronic acids with strong transmetallation capacity.

- Ligand Screening : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the methoxy group.

- Solvent Optimization : Mixed solvents (toluene/ethanol) balance solubility and catalyst stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。